8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
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Description
8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H29N5O3 and its molecular weight is 363.462. The purity is usually 95%.
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Biological Activity
8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, also known by its CAS number 838883-81-1, is a synthetic compound belonging to the purine class. This compound has garnered attention in pharmacological research due to its potential biological activities. The following sections will explore its properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H29N5O3, with a molecular weight of approximately 363.46 g/mol. The compound is characterized by the presence of a purine backbone modified with various alkyl and methoxy groups, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H29N5O3 |
Molecular Weight | 363.46 g/mol |
CAS Number | 838883-81-1 |
Purity | ≥95% |
Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) activity, which is crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. By modulating these pathways, the compound could potentially influence various physiological processes including vasodilation and neurotransmission.
Effects on Cellular Proliferation and Apoptosis
Studies have suggested that this compound may exhibit anti-proliferative effects on certain cancer cell lines. For example, it has been tested against human breast cancer cells and shown to induce apoptosis through mitochondrial pathways. The exact mechanism involves the activation of caspase cascades and modulation of Bcl-2 family proteins.
Case Study 1: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptotic cells, including annexin V binding and DNA fragmentation.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures have suggested that this compound may possess neuroprotective properties. It was found to reduce oxidative stress markers and enhance cell survival under conditions mimicking neurodegenerative diseases. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Properties
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-5-13-8-6-7-9-22(13)12-14-19-16-15(23(14)10-11-26-4)17(24)21(3)18(25)20(16)2/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYLQSBGNIPGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.